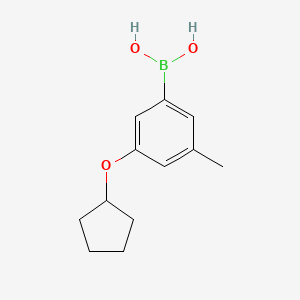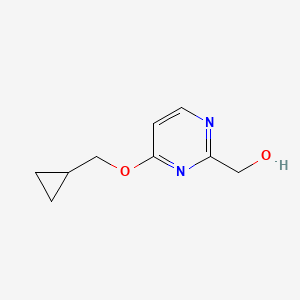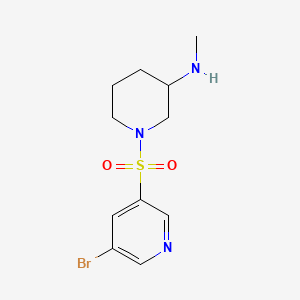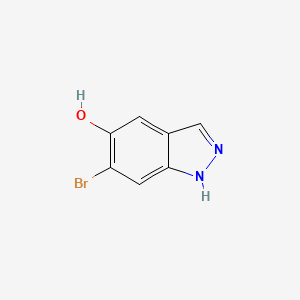![molecular formula C14H15Br2FOS2 B582262 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1352743-83-9](/img/structure/B582262.png)
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Descripción general
Descripción
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, also known as DBFET, is a synthetic organic compound that has been widely studied for its various applications in scientific research. It is a heterocyclic compound containing a thiophene ring and two bromine atoms. DBFET has been found to possess various properties that make it useful in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Polymer Solar Cells Application : A study by Bathula et al. (2013) synthesized naphtho[1,2-b:5,6-b′]dithiophene-based copolymers incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for use in polymer solar cells (PSCs). They investigated the synthesis, thermal stability, and photovoltaic characteristics of these polymers, finding that one of the copolymers exhibited the best photovoltaic performance with a power conversion efficiency of 4.88% under AM 1.5 irradiation (Bathula et al., 2013).
Organic Thin-Film Transistors : Research by Kim et al. (2014) designed a polymer, PTTBDT-FTT, comprising 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one. This polymer showed a high hole mobility of 2.1 × 10−2 cm2/(V·s) when used as the active semiconductor in an organic thin-film transistor (Kim et al., 2014).
Near-Infrared-Absorbing Organic Solar Cells : Tamilavan et al. (2019) developed a new ternary polymer incorporating 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one for visible and near-infrared (NIR)-absorbing organic solar cells (OSCs). The polymer showed good absorption in the visible light range and complementary absorption with NIR-absorbing nonfullerene acceptors (Tamilavan et al., 2019).
Propiedades
IUPAC Name |
1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2FOS2/c1-3-5-6-7(4-2)10(18)12-9(17)8-11(19-12)14(16)20-13(8)15/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHXJNYCFYUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857018 | |
| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
CAS RN |
1352743-83-9 | |
| Record name | 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





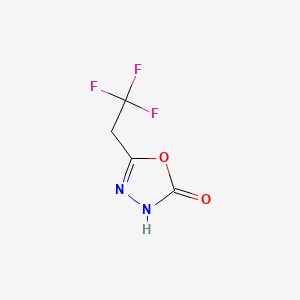
![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)

